5-bromo-2H-pyran-2-one
Overview
Description
5-Bromo-2H-pyran-2-one is a compound that has been synthesized and studied for various chemical properties and reactions. It serves as an important intermediate in organic synthesis.
Synthesis Analysis
- The synthesis of derivatives of 5-bromo-2H-pyran-2-one involves Pd(0)-catalyzed coupling reactions, which are applicable to a range of substrates including enol triflates (Liu & Meinwald, 1996).
- Another method involves the Pd-catalyzed heteroarylation, using 2-indolylstannanes or 2-indolylzinc halides to be coupled with 5-bromopyridin-2-ones or 5-bromopyran-2-one (Danieli et al., 1998).
Molecular Structure Analysis
- The molecular structure of derivatives like 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones has been determined by spectroscopic methods and X-ray crystallographic studies (Jindal et al., 2014).
Chemical Reactions and Properties
- 5-Bromo-2H-pyran-2-ones undergo various chemical reactions including oxidative transformations under NHC catalyst to produce 2H-pyran-2-ones or chiral dihydropyranones (Wang et al., 2013).
Physical Properties Analysis
- The physical properties of related compounds like pyrazol-5(4H)-ones, which can be synthesized using a one-pot sequential Michael addition/dearomative bromination reaction, have been studied. These compounds show high yields and excellent diastereoselectivities (Wang et al., 2013).
Chemical Properties Analysis
- The chemical properties of 5-bromo-2H-pyran-2-one derivatives can be explored through various synthesis methods and subsequent reactions. For instance, the synthesis of pyrazolo[1,5-c]quinazoline derivatives involves a copper-catalyzed tandem reaction, showcasing the chemical versatility of the compound (Guo et al., 2013).
Scientific Research Applications
Organic Synthesis :
- It is used in the synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles, which are further transformed to 2-ethoxy-2H-pyrans (Zhuo, Wyler, & Schenk, 1995).
- It helps in synthesizing new 2-substituted-4-(5-bromo-4-hydroxy-6-methyl-2H-pyran-2-one-3-yl)thiazoles (Prakash et al., 2007).
Total Synthesis of Vitamin D Derivatives :
- It is a key compound in this synthesis process (Kotretsou & Georgiadis, 2000).
Cancer Research :
- A derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways (Yu, Dou, & Jia, 2016).
Biomedical Applications :
- A synthesized compound involving 5-bromo-2H-pyran-2-one shows promise for regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Photochemistry and Cytotoxicology :
- Its derivatives, such as 2H-naphtho[1,2-b]pyran and photodimers, have potential applications in these fields (Ota et al., 2015).
Diels-Alder Cycloadditions :
- It serves as an ambiphilic diene for these reactions (Posner, Afarinkia, & Dai, 2003).
Cycloaddition Reactions :
- It undergoes reactions to form various chemical structures, demonstrating its versatility (Ruzziconi, Naruse, & Schlosser, 1991).
Biologically Active Molecules :
- The compound facilitates the creation of enantioenriched, multiply substituted pyrazolin-5-one derivatives, which are biologically active (Wang et al., 2013).
Chemoenzymatic Synthesis :
- It helps in preparing (6R)-5,6-dihydro-2H-pyran-2-one, a structural motif found in many biologically active lactones (Carrera, Brovetto, & Seoane, 2013).
Highly Substituted CF3-dihydropyrans :
- These compounds, derived from 5-bromo-2H-pyran-2-one, are used as versatile building blocks in chemical syntheses (Donslund et al., 2015).
Future Directions
The future directions of research on 5-bromo-2H-pyran-2-one could include further studies on its synthesis, chemical reactions, and potential applications. For instance, a study showed that a new 2-pyrone derivative synergistically enhances radiation sensitivity in human cervical cancer cells, suggesting potential applications in cancer treatment .
Relevant Papers Several papers have been published on the synthesis and properties of 2H-pyran-2-ones, including 5-bromo-2H-pyran-2-one . These papers provide valuable insights into the synthesis, reactions, and potential applications of these compounds.
properties
IUPAC Name |
5-bromopyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJVYSCRNVBXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455353 | |
Record name | 5-bromo-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2H-pyran-2-one | |
CAS RN |
19978-33-7 | |
Record name | 5-bromo-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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